GPR35 Antagonism: Negative Selectivity Data Distinguishing the Target Compound from Promiscuous Indole Derivatives
The target compound was directly tested in a GPR35 antagonism primary assay and returned a result of 'inactive' [1]. GPR35 is a notoriously promiscuous orphan GPCR that is engaged by numerous indole-containing compounds, including endogenous tryptophan metabolites and synthetic indole carboxamides. In contrast, several structurally related indole-3-carboxamide derivatives and indole-acetic acid analogs have been reported as GPR35 agonists or antagonists with μM-range potency [2]. This negative selectivity data provides a concrete differentiation point: the target compound's lack of GPR35 activity reduces the likelihood of GPR35-mediated off-target effects in cell-based assays, which is a known confounding factor when using indole-containing tool compounds in inflammatory or immune cell models.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (no antagonism detected at GPR35) |
| Comparator Or Baseline | Class-level baseline: multiple indole-3-carboxamide and indole-acetic acid derivatives are known GPR35 ligands with reported EC₅₀/IC₅₀ values in the low μM range (e.g., 5-hydroxyindoleacetic acid, kynurenic acid derivatives, and synthetic indole carboxamides) |
| Quantified Difference | Qualitative: inactive vs. active (μM-range potency for class-level comparators) |
| Conditions | GPR35 antagonism primary assay (ECBD database, assay ID EOS300038) |
Why This Matters
This negative selectivity data allows researchers to use this compound in GPR35-expressing cellular systems with reduced concern for GPR35-driven confounding signals, unlike many generic indole derivatives.
- [1] ECBD/SilDrug Database entry EOS47265. GPR35 antagonism assay result: inactive. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS47265/ (Accessed 2026-04-29). View Source
- [2] Mackenzie AE, Milligan G. 'The emerging pharmacology and function of GPR35 in health and disease.' Pharmacological Reviews, 2017, 69(3), 328–355. DOI: 10.1124/pr.117.014001. (Review documenting GPR35 ligand classes including indole derivatives.) View Source
